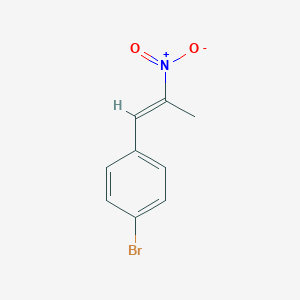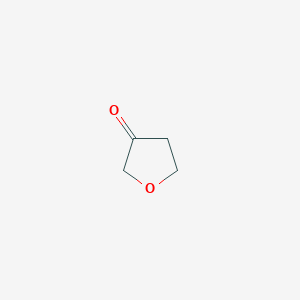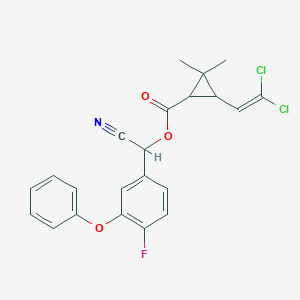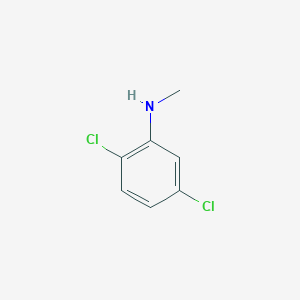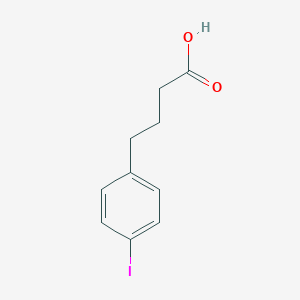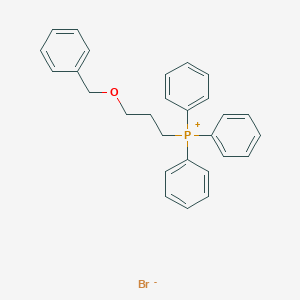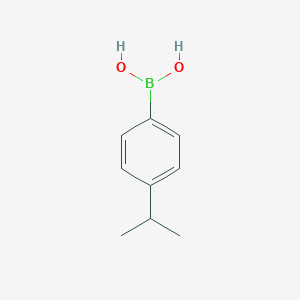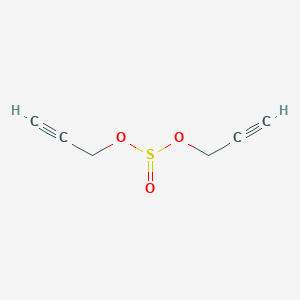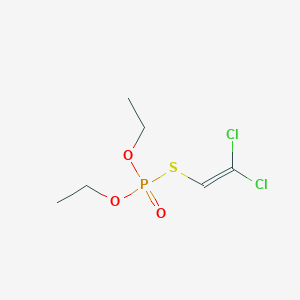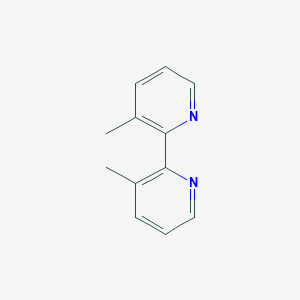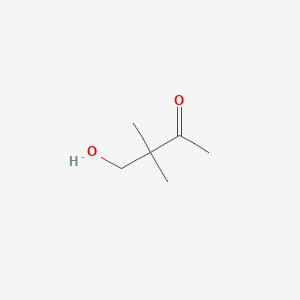
4-Hydroxy-3,3-dimethylbutan-2-one
説明
Synthesis Analysis
The synthesis of hydroxy derivatives of cyclobutane compounds is described in the first paper, where a photochemical route is used to produce 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its 4-hydroxy counterpart with an all-cis geometry. The process involves a [2 + 2]-photocycloaddition reaction followed by regioselective ring opening and other steps to achieve the desired enantiomers .
Molecular Structure Analysis
The second paper provides an analysis of the molecular and crystal structures of a cyclobutane derivative, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. The study reveals that the molecule has a slightly distorted square-planar arrangement of the central four-membered ring, which is determined using single crystal X-ray analysis. This information is relevant to understanding the structural aspects of cyclobutane derivatives, which may share similarities with 4-Hydroxy-3,3-dimethylbutan-2-one .
Chemical Reactions Analysis
The third paper discusses the use of 4-dimethylaminopyridine as a catalyst for the acetylation of hydroxy compounds. This method could potentially be applied to the acetylation of 4-Hydroxy-3,3-dimethylbutan-2-one, as it is a hydroxy compound. The reaction is efficient for primary and secondary alcohols, suggesting that similar compounds could be acetylated under these conditions .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 4-Hydroxy-3,3-dimethylbutan-2-one, they do provide insights into the properties of related compounds. For example, the stability of enantiomeric purity in the presence of a protective group is mentioned in the fourth paper, which could be relevant to the stability of 4-Hydroxy-3,3-dimethylbutan-2-one if it possesses chiral centers .
科学的研究の応用
Catalysis and Reaction Studies :
- The hydrogenolysis of related compounds, such as 2,3-dimethylbutane, was studied using supported catalysts like ruthenium, nickel, cobalt, and iron, revealing insights into the stability of tertiary carbon atoms and the selectivity towards smaller hydrocarbons (Machiels, 1979).
- Research on the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene, related to 4-Hydroxy-3,3-dimethylbutan-2-one, provides insights into the reaction mechanisms and the behavior of catalysts in these processes (Li, Widjaja, Garland, 2003).
Organic Synthesis and Chemical Behavior :
- The reaction of 1,2:3,4-diepoxy-2,3-dimethylbutane with various nucleophiles was investigated, demonstrating the versatility of such compounds in organic synthesis and the potential for creating diverse chemical products (Farkas, Wellauer, Esser, Séquin, 1991).
Chemical Analysis and Spectroscopy :
- Techniques like Band-Target Entropy Minimization (BTEM) have been applied to the spectroscopic analysis of reactions involving compounds like 3,3-dimethylbut-1-ene, which is structurally related to 4-Hydroxy-3,3-dimethylbutan-2-one. This demonstrates the compound's relevance in advancing analytical methods in chemistry (Li, Widjaja, Garland, 2003).
Material Science and Physical Chemistry :
- Studies on the dynamics of compounds like 3,3-dimethylbutan-1-ol in various phases, including plastic crystalline phases, provide insights into the physical properties and behavior of related compounds under different conditions (Carignani, Forte, Juszyńska-Gałązka, et al., 2018).
Safety And Hazards
“4-Hydroxy-3,3-dimethylbutan-2-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .
Relevant Papers
Relevant papers related to “4-Hydroxy-3,3-dimethylbutan-2-one” can be found at Sigma-Aldrich .
特性
IUPAC Name |
4-hydroxy-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAWMXSWDGPGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,3-dimethylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



